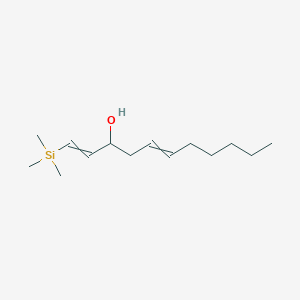![molecular formula C12H12FN3S3 B14312432 6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine CAS No. 110088-91-0](/img/structure/B14312432.png)
6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine is a synthetic organic compound characterized by the presence of a triazine ring substituted with fluorophenyl, methylsulfanyl, and bis(methylsulfanyl) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride as a reagent.
Addition of Methylsulfanyl Groups: The methylsulfanyl groups are added through thiolation reactions, using methylthiol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
科学研究应用
6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,6-bis(methylsulfanyl)-5-pyrimidinamine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid: Contains a fluorophenyl and sulfanyl group but differs in the core structure.
Uniqueness
6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine is unique due to its specific combination of substituents on the triazine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
110088-91-0 |
|---|---|
分子式 |
C12H12FN3S3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
6-[(4-fluorophenyl)methylsulfanyl]-3,5-bis(methylsulfanyl)-1,2,4-triazine |
InChI |
InChI=1S/C12H12FN3S3/c1-17-10-11(15-16-12(14-10)18-2)19-7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3 |
InChI 键 |
FGRNJDKODAWZOJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(N=NC(=N1)SC)SCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


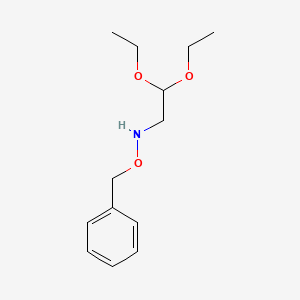
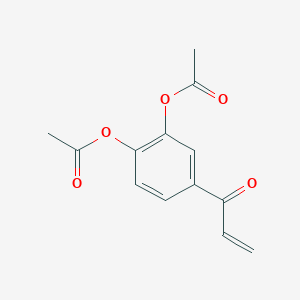
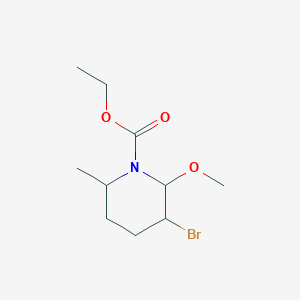
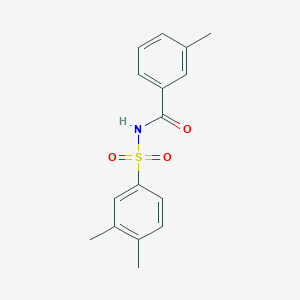
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
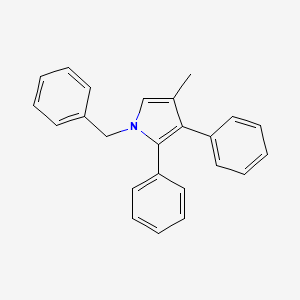
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
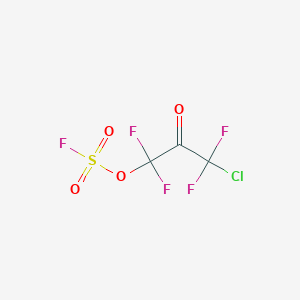
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

